molecular formula C19H26N2O5 B038121 Z-Leu-Pro-OH . CHA CAS No. 116939-86-7

Z-Leu-Pro-OH . CHA

Cat. No. B038121
M. Wt: 362.4 g/mol
InChI Key: WIMACFFGMDFEAP-HOTGVXAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-Leu-Pro-OH . CHA is a peptide that has been extensively studied for its potential applications in scientific research. This peptide has been synthesized using various methods, and its mechanism of action has been elucidated through numerous studies. CHA, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism Of Action

Z-Leu-Pro-OH . CHA inhibits the activity of ACE by binding to its active site. ACE catalyzes the conversion of angiotensin I to angiotensin II, which is a potent vasoconstrictor. By inhibiting the activity of ACE, Z-Leu-Pro-OH . CHA reduces the production of angiotensin II, leading to vasodilation and a reduction in blood pressure.

Biochemical And Physiological Effects

Z-Leu-Pro-OH . CHA has been shown to have various biochemical and physiological effects. It reduces blood pressure by inhibiting the activity of ACE and increasing the production of vasodilatory peptides. It also has anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases. Z-Leu-Pro-OH . CHA has been shown to have a low toxicity profile and is well-tolerated in animal studies.

Advantages And Limitations For Lab Experiments

Z-Leu-Pro-OH . CHA has several advantages for lab experiments. It is a stable peptide that can be synthesized using various methods. It has a low toxicity profile and is well-tolerated in animal studies. However, the synthesis of Z-Leu-Pro-OH . CHA can be challenging, and the peptide can be difficult to purify. It is also relatively expensive compared to other peptides.

Future Directions

There are several future directions for the study of Z-Leu-Pro-OH . CHA. One area of research could be the development of novel ACE inhibitors based on the structure of Z-Leu-Pro-OH . CHA. Another area of research could be the investigation of the anti-inflammatory properties of Z-Leu-Pro-OH . CHA and its potential use in the treatment of inflammatory diseases. Additionally, the use of Z-Leu-Pro-OH . CHA as a tool for the study of ACE activity and regulation could be explored.

Synthesis Methods

Z-Leu-Pro-OH . CHA can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis (SPPS). SPPS involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. The process involves the activation of the carboxyl group of the incoming amino acid, which is then coupled to the amino group of the growing peptide chain. The solid support is then washed to remove any unreacted reagents and the peptide is cleaved from the solid support using a suitable reagent.
Solution-phase peptide synthesis involves the coupling of amino acids in solution using a coupling reagent. The peptide is then purified using various chromatographic techniques.

Scientific Research Applications

Z-Leu-Pro-OH . CHA has been used in various scientific research applications. It has been shown to inhibit the activity of angiotensin-converting enzyme (ACE), which is involved in the regulation of blood pressure. ACE inhibitors are commonly used in the treatment of hypertension and heart failure. Z-Leu-Pro-OH . CHA has also been shown to have anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases.

properties

CAS RN

116939-86-7

Product Name

Z-Leu-Pro-OH . CHA

Molecular Formula

C19H26N2O5

Molecular Weight

362.4 g/mol

IUPAC Name

(2S)-1-[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C19H26N2O5/c1-13(2)11-15(17(22)21-10-6-9-16(21)18(23)24)20-19(25)26-12-14-7-4-3-5-8-14/h3-5,7-8,13,15-16H,6,9-12H2,1-2H3,(H,20,25)(H,23,24)/t15-,16-/m0/s1

InChI Key

WIMACFFGMDFEAP-HOTGVXAUSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)OCC2=CC=CC=C2

SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)O)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)O)NC(=O)OCC2=CC=CC=C2

synonyms

Z-Leu-Pro-OH . CHA

Origin of Product

United States

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